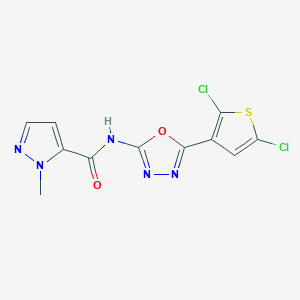![molecular formula C14H9Cl2F3N2O2 B2502072 2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide CAS No. 338402-89-4](/img/structure/B2502072.png)
2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide (DTFBC) is a synthetic compound used in a variety of scientific research applications. It is a member of the carbohydrazide family of compounds, which are derivatives of hydrazine and are known for their ability to form stable bonds with a variety of other molecules. DTFBC has been studied extensively in the past few decades, and its unique properties and potential applications have been explored in a variety of fields.
科学的研究の応用
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), while not directly named as "2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide", are widely used in various industrial and commercial products to retard oxidative reactions. Studies on SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) have focused on their environmental occurrence, human exposure, and toxicity. These studies suggest that some SPAs may cause hepatic toxicity, have endocrine disrupting effects, or be carcinogenic. There's an emphasis on investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).
Heterocyclic Compounds with Triazine Scaffold
Triazines, another class of compounds, demonstrate the wide range of biological activities of synthetic derivatives, including antimicrobial, anticancer, and antiviral effects. This suggests a potential area of application for novel synthetic compounds like "this compound" in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).
Toxicology of 2,4-D Herbicide
The study on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide provides insights into environmental toxicity and the behavior of chemically related compounds. It highlights the need for research on the toxicological effects of herbicides and similar compounds on non-target species and ecosystems. This context is relevant for understanding the environmental impact of related chemical compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Properties of Novel Substituted Compounds
Research on the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the continuous interest in developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. This reflects the broader scientific interest in understanding and harnessing the properties of novel synthetic compounds for diverse applications (Issac & Tierney, 1996).
Safety and Hazards
特性
IUPAC Name |
2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-10-2-1-3-11(16)12(10)13(22)21-20-8-4-6-9(7-5-8)23-14(17,18)19/h1-7,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQMENSKXBDYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)
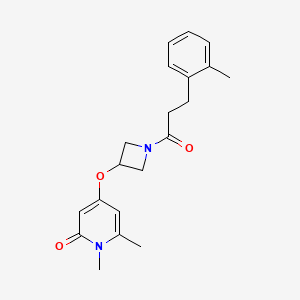
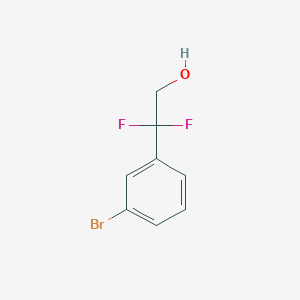
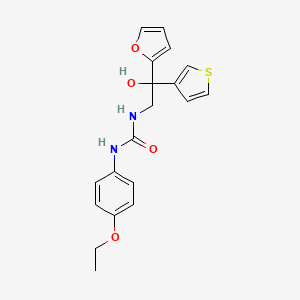
![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)
![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)
![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)
![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)
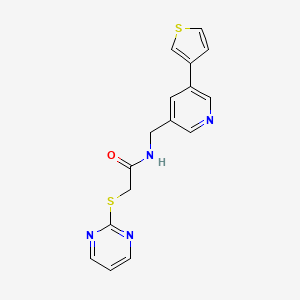

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)
